

2,5-Dibromoisonicotinic acid CAS number

942473-59-8

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Compound of Interest

Compound Name: 2,5-Dibromoisonicotinic acid

Cat. No.: B1328564

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An In-Depth Technical Guide to **2,5-Dibromoisonicotinic Acid** (CAS 942473-59-8): Synthesis, Reactivity, and Applications

Introduction

2,5-Dibromoisonicotinic acid is a halogenated pyridine derivative that has emerged as a strategically important building block in synthetic and medicinal chemistry. As a derivative of isonicotinic acid (pyridine-4-carboxylic acid), its core structure is a recognized pharmacophore present in numerous therapeutic agents.^{[1][2]} The presence of two bromine atoms at the C2 and C5 positions, flanking the carboxylic acid and nitrogen heteroatom, provides two distinct, reactive handles for synthetic diversification. This unique substitution pattern allows for the controlled, regioselective introduction of various functional groups, making it an invaluable intermediate for constructing complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **2,5-dibromoisonicotinic acid**. It moves beyond a simple recitation of properties to explore the causality behind its synthesis, the nuances of its chemical reactivity, and its strategic application in the design of novel pharmaceuticals and functional materials.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. **2,5-Dibromoisonicotinic acid** is a solid at

room temperature and, like many halogenated aromatic compounds, requires careful handling.

[3]

Core Properties

The fundamental properties of **2,5-Dibromoisonicotinic acid** are summarized below.

Property	Value	Source(s)
CAS Number	942473-59-8	[4][5]
IUPAC Name	2,5-dibromopyridine-4-carboxylic acid	[4][6]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂	[4][6]
Molecular Weight	280.90 g/mol	[4][6]
Appearance	White to off-white solid/powder	[3][7]
Purity	Typically ≥96%	[8]

Computed Physicochemical Data for Drug Discovery

In the context of drug discovery, computed properties such as lipophilicity (LogP) and topological polar surface area (TPSA) are critical for predicting a molecule's pharmacokinetic behavior (e.g., absorption, distribution, metabolism, and excretion; ADME).

Computed Property	Value	Source(s)
XLogP	2.1	[6]
Topological Polar Surface Area (TPSA)	50.2 Å ²	[6][8]
Hydrogen Bond Donors	1	[6][8]
Hydrogen Bond Acceptors	2	[6][8]
Rotatable Bonds	1	[8]

These values suggest the molecule resides in a chemical space suitable for developing orally bioavailable drugs, possessing a balance of polarity and lipophilicity.[\[9\]](#)

Safety and Handling

According to available safety data sheets, **2,5-Dibromoisonicotinic acid** is classified as an irritant and requires specific handling procedures to minimize exposure.[\[3\]\[6\]](#)

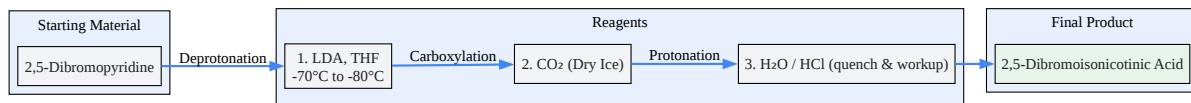
- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[6\]](#) It may also be harmful if swallowed (H302).[\[6\]](#)
- **Handling:** Use only in a chemical fume hood with adequate ventilation.[\[3\]](#) Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[\[3\]](#) Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[\[3\]](#)
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container.[\[3\]](#)
- **Incompatibilities:** Avoid contact with strong oxidizing agents, strong acids, and strong bases.[\[3\]](#)
- **Disposal:** Dispose of in accordance with all federal, state, and local regulations, typically via a licensed chemical incinerator.[\[3\]](#)

Synthesis and Purification

The primary and most direct synthesis of **2,5-dibromoisonicotinic acid** involves the carboxylation of its parent heterocycle, 2,5-dibromopyridine. This transformation leverages organometallic chemistry to install the C4-carboxylic acid group.

Synthetic Workflow: Directed Ortho-Metalation and Carboxylation

A robust method for synthesizing the title compound is detailed in patent literature, employing a directed ortho-metalation (DoM) strategy.[\[7\]](#) This approach uses a strong base to deprotonate the C4 position, which is activated by the adjacent C5-bromo and C3-hydrogen atoms, followed by quenching with an electrophile (carbon dioxide).

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Caption: Synthetic workflow for **2,5-Dibromoisonicotinic acid**.

Detailed Experimental Protocol

This protocol is adapted from patent literature and should be performed by trained chemists with appropriate safety precautions.[\[7\]](#)

- Preparation of the Lithiating Agent: In a multi-necked flask under an inert atmosphere (e.g., Argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equiv) dropwise to a solution of diisopropylamine (1.05 equiv) in anhydrous tetrahydrofuran (THF) at -30°C.
- Formation of the Pyridyl Anion: Cool the LDA solution to between -70°C and -80°C. To this, add a solution of 2,5-dibromopyridine (1.00 equiv) in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at this temperature for 30 minutes.
 - Causality Note: The extremely low temperature is critical to prevent side reactions and decomposition of the highly reactive pyridyl anion. LDA is used as a strong, non-nucleophilic base to selectively deprotonate the most acidic proton at C4 without displacing the bromine atoms.
- Carboxylation: Add crushed dry ice (CO₂, 5.00 equiv) in portions to the reaction mixture at -70°C. A significant exotherm may be observed. Stir for an additional 30 minutes at this temperature.
 - Causality Note: Solid CO₂ serves as a simple, inexpensive, and efficient C1 electrophile to trap the pyridyl anion, forming a lithium carboxylate salt upon reaction.

- Quench and Workup: Quench the reaction by slowly adding water at -70°C. Allow the mixture to warm to room temperature.
- Purification: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. Adjust the pH of the aqueous layer to 3-4 using concentrated HCl.
 - Causality Note: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid product to precipitate out of the aqueous solution.
- Isolation: Collect the resulting white precipitate by filtration, wash with water, and dry under vacuum to afford pure **2,5-dibromoisonicotinic acid**.

Chemical Reactivity and Strategic Applications in Synthesis

The synthetic utility of **2,5-dibromoisonicotinic acid** stems from its three distinct functional handles: the C2-bromine, the C5-bromine, and the C4-carboxylic acid. The electronic properties of the pyridine ring render the two bromine atoms chemically distinct, enabling selective and sequential functionalization, most commonly via palladium-catalyzed cross-coupling reactions.[\[10\]](#)[\[11\]](#)

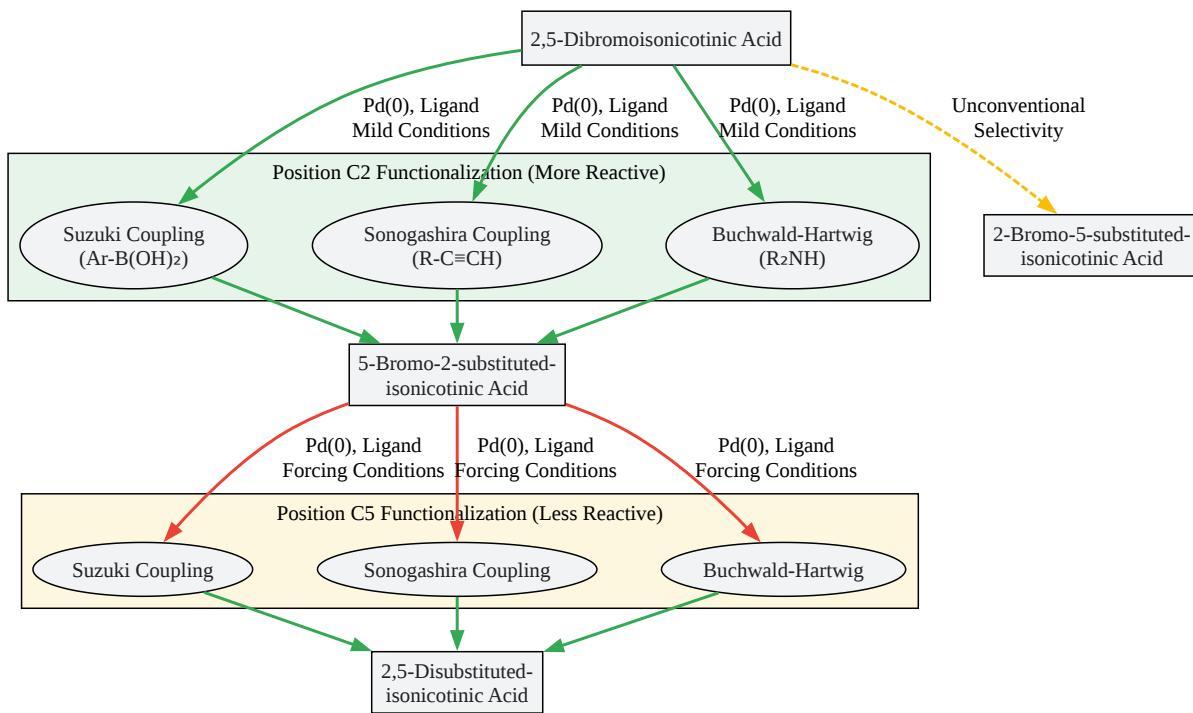
Regioselective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds with high efficiency.[\[11\]](#) For dihalogenated pyridines, the site of the initial reaction is governed by the electronic environment of the C-Br bonds.[\[10\]](#)

- C2-Bromine: This position is adjacent to the electron-withdrawing nitrogen atom, making the C2-Br bond more polarized and generally more susceptible to oxidative addition by a Pd(0) catalyst. This is the kinetically favored site for many cross-coupling reactions.[\[10\]](#)
- C5-Bromine: This position is further from the nitrogen and is less electronically activated, making it less reactive than the C2 position.

This reactivity difference allows for the selective functionalization at C2, followed by a subsequent, often more forcing, reaction at C5. By carefully choosing the catalyst, ligands, and

reaction conditions, a chemist can control the reaction's outcome.[10]



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Caption: Regioselective functionalization of **2,5-Dibromoisonicotinic acid**.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides an additional site for modification, typically through the formation of amide or ester linkages. This is often a final step in a synthetic sequence to couple

the pyridine core to another fragment of a target molecule.

- Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBT/EDC) can be used to react the carboxylic acid with primary or secondary amines to form amides.
- Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to an acid chloride followed by reaction with an alcohol can yield the corresponding ester.

Applications in Drug Discovery and Materials Science

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its tunable electronic properties.^{[1][2]} Derivatives of pyridine carboxylic acids are central to numerous drug discovery programs.^[1]

- Enzyme Inhibition: The isonicotinic acid scaffold is a key component of inhibitors for various enzymes. For example, derivatives have been investigated as inhibitors of glycogen synthase kinase 3 (GSK-3), a target in neurological disorders and diabetes.^{[1][2]} The carboxylic acid can act as a crucial anchoring point within an enzyme's active site, forming salt bridges or hydrogen bonds with basic residues like arginine or lysine.
- Scaffold for 3D Pharmacophore Design: **2,5-Dibromoisonicotinic acid** is an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies. The two bromine positions allow for the precise and differential projection of substituents into three-dimensional space, enabling chemists to systematically probe the binding pocket of a biological target.
- Materials Science: The rigid, planar structure and potential for metal coordination through the nitrogen and carboxylate group make this molecule and its derivatives interesting candidates for the synthesis of metal-organic frameworks (MOFs), conductive polymers, and liquid crystals.^[12]

Conclusion

2,5-Dibromoisonicotinic acid (CAS 942473-59-8) is far more than a simple chemical reagent; it is a highly versatile and strategic platform for molecular design. Its value lies in the predictable yet tunable reactivity of its three functional handles. A mastery of its synthesis via directed metalation and its regioselective functionalization through palladium-catalyzed cross-coupling empowers researchers to efficiently construct complex molecules. For professionals in drug discovery, this building block offers a reliable and adaptable scaffold for developing potent and selective enzyme inhibitors and for exploring new chemical space. As the demand for novel, structurally complex chemical entities continues to grow, the utility and importance of **2,5-dibromoisonicotinic acid** in both academic and industrial research are set to expand.

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